1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
Overview
Description
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is an organic compound with the molecular formula C14H17NO5 . It has an average mass of 279.289 Da and a monoisotopic mass of 279.110687 Da .
Molecular Structure Analysis
The molecular structure of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Scientific Research Applications
Biodegradation and Environmental Impact :
- Kaiser et al. (2014) investigated the biodegradation of related compounds in wastewater treatment, providing insights into the environmental impact and transformation pathways of these chemicals. This study highlights the significance of understanding the behavior of similar compounds in the aquatic environment (Kaiser et al., 2014).
Catalysis in Chemical Synthesis :
- Hernández et al. (2017) explored the use of a Class II pyruvate aldolase for synthesizing amino acid derivatives, which is crucial for developing new methods in organic synthesis and pharmaceuticals (Hernández et al., 2017).
Biomedical Applications and Material Science :
- Chen et al. (2014) described the creation of novel polyesters with side amino groups derived from lysine, indicating potential biomedical applications such as tissue engineering and drug delivery systems (Chen et al., 2014).
Antimetastatic Activity in Medical Research :
- Nishimura et al. (1997) synthesized compounds related to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid and evaluated their antimetastatic activity, which is significant for cancer research and therapy (Nishimura et al., 1997).
Transformation Products in Environmental Studies :
- Pan et al. (2017) studied the transformation products of related compounds under UV/chlorine treatment, providing important data for environmental safety and water treatment research (Pan et al., 2017).
Complexation Thermodynamics :
- Rekharsky and Inoue (2000) investigated the complexation thermodynamics of γ-Cyclodextrin with N-Carbobenzyloxy aromatic amino acids, which is crucial for understanding molecular interactions in various chemical and biological systems (Rekharsky and Inoue, 2000).
Biohydroxylations in Organic Chemistry :
- Aitken et al. (1998) explored the biohydroxylation of Cbz-protected alkyl substituted piperidines, an important process in organic synthesis, particularly for creating complex molecules in pharmaceuticals (Aitken et al., 1998).
Synthesis of Protected Amino Acids :
- Schramm et al. (2009) described a scalable synthesis method for orthogonally N-protected 3,4-aziridinopiperidine, indicating applications in synthesizing bioactive compounds (Schramm et al., 2009).
Gamma-Aminobutyric Acid Agonists and Uptake Inhibitors :
- Jacobsen et al. (1982) synthesized hydroxy- and amino-substituted piperidinecarboxylic acids, contributing to the development of GABA agonists and uptake inhibitors, which are significant in neuropharmacology (Jacobsen et al., 1982).
Pharmaceutical Internal Standard Synthesis :
- Patton and Dudley (1979) synthesized 2-methylcarbamazepine, demonstrating the creation of internal standards for pharmaceutical assays (Patton and Dudley, 1979).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOCRNMAOXNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678075 | |
Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid | |
CAS RN |
1095010-46-0 | |
Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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